molecular formula C11H14N2S B8553219 1,4-Dihydro-4,4-dimethyl-1-(4-methylthiazol-2-yl)pyridine

1,4-Dihydro-4,4-dimethyl-1-(4-methylthiazol-2-yl)pyridine

Cat. No. B8553219
M. Wt: 206.31 g/mol
InChI Key: DKCMLBCYIWZQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihydro-4,4-dimethyl-1-(4-methylthiazol-2-yl)pyridine is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dihydro-4,4-dimethyl-1-(4-methylthiazol-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dihydro-4,4-dimethyl-1-(4-methylthiazol-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,4-Dihydro-4,4-dimethyl-1-(4-methylthiazol-2-yl)pyridine

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-(4,4-dimethylpyridin-1-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C11H14N2S/c1-9-8-14-10(12-9)13-6-4-11(2,3)5-7-13/h4-8H,1-3H3

InChI Key

DKCMLBCYIWZQSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C=CC(C=C2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 170 ml of benzene, 4.45 l g (0.035 mole) of 3,3-dimethylglutaraldehyde was combined with 3.96 (0.035 mole) of 2-amino-4-methylthiazole under nitrogen. The reaction mixture was brought to reflux and water azeotroped off via a Dean-Stark trap. After 21 hours 0.20 g (0.001 mole) of p-toluenesulfonic acid monohydrate was added to the reaction mixture and heating continued an additional 5 hours after which the solvent was evaporated in vacuo. The crude product was purified by silica gel flash chromatography eluting with a 1% ethyl acetate/hexane solution. The eluate was evaporated in vacuo to yield 2.67 g of the title compound as a clear liquid.
Quantity
0.035 mol
Type
reactant
Reaction Step One
[Compound]
Name
3.96
Quantity
0.035 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
170 mL
Type
solvent
Reaction Step Five

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